1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-nitro-1H-indol-1-yl)ethanone
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Overview
Description
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-nitro-1H-indol-1-yl)ethanone is a complex organic compound that features both isoquinoline and indole moieties. These structural elements are often found in bioactive molecules, making this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-nitro-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: Starting from a precursor such as 6,7-dimethoxy-1-tetralone, the isoquinoline ring can be constructed through Pictet-Spengler cyclization.
Introduction of the Indole Group: The indole moiety can be synthesized separately, often starting from aniline derivatives, followed by Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the isoquinoline and indole fragments through a suitable linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-nitro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the indole nitrogen.
Reduction: The nitro group on the indole can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones or N-oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
Biologically, the compound’s structural motifs are common in natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development. It can be used in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into these activities can lead to the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its complex structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-nitro-1H-indol-1-yl)ethanone depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The isoquinoline and indole moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methyl-1H-indol-1-yl)ethanone: Contains a methyl group instead of a nitro group, potentially altering its pharmacological profile.
Uniqueness
The presence of both methoxy groups on the isoquinoline and the nitro group on the indole makes 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-nitro-1H-indol-1-yl)ethanone unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-nitroindol-1-yl)ethanone |
InChI |
InChI=1S/C21H21N3O5/c1-28-19-10-14-6-8-23(12-15(14)11-20(19)29-2)21(25)13-22-9-7-16-17(22)4-3-5-18(16)24(26)27/h3-5,7,9-11H,6,8,12-13H2,1-2H3 |
InChI Key |
IKRODOIYDZGOGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=C3C=CC=C4[N+](=O)[O-])OC |
Origin of Product |
United States |
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